1-Chlorodecahydro-1,6-methanonaphthalene
Description
1-Chlorodecahydro-1,6-methanonaphthalene is a chlorinated derivative of decahydro-1,6-methanonaphthalene (CAS 43000-53-9), a bicyclic hydrocarbon with the molecular formula C₁₁H₁₈ . The parent compound features a fused bicyclic structure combining a decalin-like system (decahydronaphthalene) with a methane bridge at the 1,6-positions. Chlorination at one of the hydrogen atoms yields this compound, likely with a molecular formula of C₁₁H₁₇Cl. This saturated, chlorinated bicyclic compound is distinct from aromatic chloronaphthalenes (e.g., 1-chloronaphthalene, CAS 90-13-1) due to its fully hydrogenated structure, which reduces aromatic reactivity and alters physicochemical properties .
Properties
CAS No. |
61059-32-3 |
|---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
3-chlorotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17Cl/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
InChI Key |
FIYWCUGYNRCYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chlorodecahydro-1,6-methanonaphthalene typically involves the chlorination of decahydro-1,6-methanonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chlorodecahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chlorodecahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chlorodecahydro-1,6-methanonaphthalene involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
Decahydro-1,6-methanonaphthalene (CAS 43000-53-9)
- Structure : Fully saturated bicyclic hydrocarbon without halogen substituents.
- Molecular Formula : C₁₁H₁₈.
- Applications : Likely used as a solvent or intermediate in organic synthesis.
1,6-Dichloronaphthalene (CAS 2050-72-8)
- Structure : Aromatic naphthalene with chlorine at 1,6-positions.
- Molecular Formula : C₁₀H₆Cl₂.
- Properties: Boiling point is elevated due to aromaticity and molecular weight (207–209°C). Insoluble in water but soluble in organic solvents like ethanol .
- Applications : Intermediate in dye and pesticide synthesis.
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene (CAS 98167-54-5)
- Structure : Oxygenated derivative with methoxy and methyl groups.
- Molecular Formula : C₁₆H₂₈O.
- Properties : Polar functional groups increase solubility in organic solvents compared to the parent hydrocarbon. Likely used in fragrance or polymer industries .
Physicochemical Properties Comparison
| Property | 1-Chlorodecahydro-1,6-methanonaphthalene | Decahydro-1,6-methanonaphthalene | 1,6-Dichloronaphthalene |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl | C₁₁H₁₈ | C₁₀H₆Cl₂ |
| Molecular Weight | ~166.7 g/mol | 150.26 g/mol | 197.07 g/mol |
| Boiling Point | Estimated >150°C (chlorination effect) | Not reported | 207–209°C |
| Water Solubility | Low (non-polar, halogenated) | Very low | Insoluble |
| Reactivity | Electrophilic substitution at Cl site | Inert | Aromatic electrophilic substitution |
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